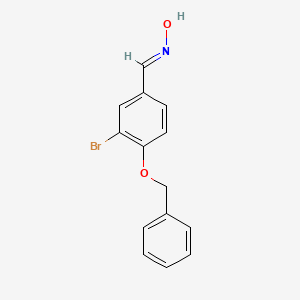

4-(benzyloxy)-3-bromobenzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(benzyloxy)-3-bromobenzaldehyde oxime is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzaldehyde and is commonly used as a building block in the synthesis of various organic compounds.

Applications De Recherche Scientifique

Selective Bromination and Synthesis

A pivotal application involves the selective ortho-bromination of benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes. This process utilizes a palladium-catalyzed C-H activation, where O-Methyloxime acts as a directing group. Such methodologies are crucial for the efficient synthesis of complex organic molecules and intermediates in pharmaceuticals and agrochemicals (Dubost et al., 2011).

Oxidation Processes

Another significant application is observed in the selective oxidation of toluenes to benzaldehydes, a process catalyzed by cerium(III), hydrogen peroxide, and bromide ion. This reaction pathway highlights the utility of bromination and subsequent oxidation steps in organic synthesis, particularly in the transformation of simple hydrocarbons to more functionalized compounds (Auty et al., 1997).

Catalytic Oxyfunctionalization

The remote benzylic C(sp3)–H oxyfunctionalization directed by a hindered para-hydroxyl group is another notable application. This process, catalyzed by Cu(OAc)2 under ligand- and additive-free conditions, facilitates the conversion of various 4-hydroxy compounds into aromatic carbonyl compounds. Such transformations are invaluable in the synthesis of fine chemicals and pharmaceutical intermediates, especially given the environmental benefits of using ambient air as the terminal oxidant (Jiang et al., 2014).

Unforeseen Bromination Products

Research also highlights the unforeseen formation of brominated benzaldehyde derivatives during bromination reactions, which underscores the complexity and unpredictability of chemical reactions involving halogenated compounds. Such findings are crucial for understanding reaction mechanisms and optimizing synthetic routes (Otterlo et al., 2004).

Material Science Applications

In material science, the compound finds application in the synthesis of advanced materials, such as flame-retardant epoxy resins. The incorporation of phosphorus-containing compounds, derived from brominated precursors, into epoxy resins enhances their flame retardance and thermal stability, which is essential for electronic applications (Wang & Shieh, 1998).

Mécanisme D'action

The mechanism of action of oximes involves the competition between oxygen and nitrogen to act as a nucleophile . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Safety and Hazards

Orientations Futures

Recent developments in the field of oximes focus on improving their ability to cross the blood-brain barrier for the treatment of organophosphorus poisoning . There is also interest in the development of new oxidative systems for the generation of oxime radicals, including electrochemical and photochemical approaches .

Propriétés

IUPAC Name |

(NE)-N-[(3-bromo-4-phenylmethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c15-13-8-12(9-16-17)6-7-14(13)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVLOIZHANQTKJ-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)

![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)

![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)

![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)